5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine structure with a cyclohexyl substituent. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The compound's chemical formula is , and it has a molecular weight of 200.28 g/mol .
The compound is synthesized through various chemical reactions involving isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines . Its relevance in medicinal chemistry is underscored by its potential as an inhibitor of SGK-1 kinase, which plays a role in various pathologies including cancer and inflammatory diseases .
The synthesis of 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methodologies. One notable approach involves a three-component reaction where alkyl isocyanides react with dialkyl but-2-ynedioates and 5,6-unsubstituted 1,4-dihydropyridines under reflux conditions in acetonitrile. This method yields high diastereoselectivity and efficiency in producing polyfunctionalized derivatives .
The reaction typically proceeds without the need for catalysts, relying instead on the inherent reactivity of the starting materials. The formation of activated intermediates during the reaction facilitates the cyclization process that leads to the desired pyrrolopyridine structure. The reaction conditions are optimized to ensure high yields and selectivity .
The molecular structure of 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine features a cyclohexyl group attached to the nitrogen-containing heterocycle. The fused rings contribute to its stability and biological activity.
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions typical of heterocyclic compounds. These include electrophilic substitutions, nucleophilic additions, and cycloadditions.
In synthetic applications, this compound can undergo transformations that modify its functional groups or alter its ring structure. For instance, reactions with electrophiles can introduce new substituents on the aromatic ring or nitrogen atoms within the heterocycles.
The mechanism of action for 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of SGK-1 kinase. This kinase is implicated in several cellular processes such as cell survival and proliferation.
Studies indicate that inhibition of SGK-1 can lead to therapeutic effects in diseases characterized by aberrant kinase activity, including certain cancers and inflammatory conditions . The exact molecular interactions at play often involve binding affinity studies and kinetic analyses to elucidate the binding modes.
While specific physical properties such as melting point or boiling point were not available in the provided sources, general characteristics can be inferred based on similar compounds within the pyrrolopyridine class.
The chemical properties include:
Relevant data from studies indicate that this compound exhibits significant stability due to its fused ring structure, which contributes to its potential applications in drug development.
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine has significant potential in medicinal chemistry due to its biological activity as a kinase inhibitor. Its applications include:
The compound's unique structural features make it a valuable candidate for further research into therapeutic agents aimed at treating various proliferative diseases and disorders linked to dysregulated kinase activity .
The assembly of the 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine core typically begins with halogenated precursors, where iodination serves as a critical step for subsequent functionalization. A common strategy involves electrophilic iodination at the C3 position of pyrrolopyridine derivatives using iodine or iodine-containing reagents under controlled conditions. This generates key intermediates like 3-iodo-5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine, where the iodine atom acts as a versatile handle for cross-coupling reactions. The cyclization step often employs Pd-catalyzed amination or thermal conditions to form the fused bicyclic structure. For example, cyclohexyl group introduction may involve Pd-catalyzed coupling of brominated precursors with cyclohexylamine derivatives, followed by deprotection sequences using reagents like trifluoroacetic acid (TFA) to unveil the free pyrrole NH. Yields for such multi-step sequences range from 45–70%, with purity highly dependent on optimized reaction times and temperature gradients [1] .
Regioselectivity challenges arise due to the presence of multiple reactive sites (e.g., C3, C5, N1) in the pyrrolo[2,3-b]pyridine scaffold. Protecting group strategies are essential for site-specific modification. For instance, SEM (2-(trimethylsilyl)ethoxymethyl) or TIPS (triisopropylsilyl) groups shield the pyrrolic nitrogen during C4/C5 functionalization, as demonstrated in JAK3 inhibitor syntheses. Ortho-lithiation at C5 using sec-BuLi at −78°C enables electrophilic trapping, allowing introduction of esters or halogens. Subsequent SEM deprotection with TFA yields 5-substituted-1H-pyrrolo[2,3-b]pyridines. Contrastingly, C3 modifications require N-protection with tosyl groups to prevent coordination issues during Suzuki couplings. This approach achieves >20:1 regioselectivity for C3-aryl derivatives, crucial for kinase inhibitor development [6] [9].
Table 1: Regioselective Modification Outcomes
Position | Protecting Group | Reagent | Product Regioselectivity |
---|---|---|---|
C5 | TIPS | sec-BuLi/Electrophile | >95% C5-functionalized |
C3 | Tosyl | Pd-catalyzed coupling | 20:1 (C3 vs. C2) |
C4 | SEM | Amine nucleophiles | Exclusive C4-substitution |
Suzuki-Miyaura couplings are pivotal for introducing aryl/heteroaryl groups at C3 or C5 positions. 3-Iodo-5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine undergoes Pd(OAc)₂-catalyzed coupling with arylboronic acids, using ligands like 2-(di-tert-butylphosphino)biphenyl and Cs₂CO₃ as base at 110°C. This achieves 65–85% yields for biaryl derivatives, instrumental in generating JAK3 and c-Met inhibitors. Sonogashira reactions enable alkyne tethering, as shown in AAK1 inhibitor syntheses: Trimethylsilylacetylene coupling with 5-bromo-3-iodo-2-aminopyridine, followed by reductive ring closure with KOtBu, furnishes 7-azaindole cores. Key to success is the avoidance of N–H tautomerism during coupling, often addressed via N-SEM protection [5] [6] [8].
Direct C–H functionalization bypasses pre-halogenation steps, enhancing atom economy. Pd-catalyzed C–H arylation at C2 employs directing groups (e.g., pyrimidyl) with aryl iodides, yielding 2-aryl-5-cyclohexyl derivatives. In antiviral compound synthesis, Ru- or Rh-catalysis enables C–H amidation at C3 using sulfonyl azides, achieving 60–75% yields. However, C–H activation at C6 remains challenging due to steric hindrance from the cyclohexyl group. Recent advances use auxiliary-assisted Pd(0) systems with electron-rich ligands to achieve C6 acetoxylation, though yields are moderate (45–50%) [5] [8].
Table 2: Cross-Coupling Applications
Reaction Type | Catalyst System | Substrate | Yield Range | Application Target |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/2-(di-tBuP)biphenyl/Cs₂CO₃ | 3-Iodo-5-cyclohexyl derivative | 65–85% | JAK3 inhibitors |
Sonogashira | PdCl₂(PPh₃)₂/CuI/Et₃N | 5-Bromo-3-iodopyridine | 70–80% | AAK1 inhibitors |
C–H Arylation | Pd(OAc)₂/pyrimidyl directing group | 5-Cyclohexyl-1H-pyrrolopyridine | 60–75% | c-Met inhibitors |
Tricyclic frameworks are accessed via formal [3 + 2] cycloadditions between 1H-pyrrolo[2,3-b]pyridine derivatives and activated alkynes. In situ-generated 5-(alkylimino)cyclopenta-1,3-dienes—formed from alkyl isocyanides and two equivalents of dialkyl but-2-ynedioates—serve as dipolarophiles. These react with 5,6-unsubstituted 1,4-dihydropyridines under catalyst-free conditions in refluxing acetonitrile. The reaction proceeds via a stepwise mechanism: Michael addition followed by annulation, yielding tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridines with four contiguous stereocenters. This method constructs the tricyclic core in a single step with 71–89% yields, demonstrating broad compatibility with alkyl/aryl isocyanides [8].
Diastereocontrol in multicomponent reactions (MCRs) hinges on solvent choice, stoichiometry, and temperature. Optimized conditions for cyclopenta-fused analogues require 5 equivalents of dialkyl but-2-ynedioate in refluxing acetonitrile (82°C), achieving 89% yield with >20:1 dr. Lowering the alkyne stoichiometry to 3 equivalents reduces yields to 62%, while polar solvents (MeOH, THF) suppress cycloaddition entirely. Stereoselectivity arises from the endo-transition state favored by the bulky cyclohexyl group, which enforces the cis-fusion of the cyclopentane ring. Notably, additives like DABCO or Et₃N erode diastereoselectivity, confirming the reaction’s dependence on inherent substrate control. The pentacarboxylate products exhibit a trans-orientation of ester groups at C3/C4, verified by X-ray crystallography [8] [9].
Table 3: Optimization of Diastereoselective MCR
Variable | Optimal Condition | Suboptimal Condition | Impact on Yield/dr |
---|---|---|---|
But-2-ynedioate equivalents | 5.0 equiv | 3.0 equiv | Yield: 89% vs. 62% |
Solvent | Refluxing MeCN | CH₂Cl₂ or toluene | Yield: 89% vs. 29–45% |
Temperature | 82°C (reflux) | 40°C | Yield: 89% vs. 27% |
Base additives | None | DABCO/Et₃N | Yield: 89% vs. 27–70% |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: